The compound's structure incorporates a phenolic group (attached hydroxyl group) and an aromatic ring system. Phenols and related aromatic compounds are studied for their various chemical properties, reactivity, and potential applications in organic synthesis.PubChem:
Phenolic compounds can be useful building blocks for polymers and other materials. Research in this field might explore how 2-Methoxy-4-(4-methylphenyl)phenol interacts with other molecules or its potential role in material development.
2-Methoxy-4-(4-methylphenyl)phenol, also known as 2-methoxy-4-methylphenol or by its IUPAC name 2-methoxy-4-(4-methylphenyl)phenol, is an organic compound characterized by its phenolic structure. This compound features a methoxy group (-OCH₃) and a para-methylphenyl substituent on the aromatic ring, contributing to its unique chemical properties. It has a molecular formula of C₁₅H₁₈O₂ and a molecular weight of approximately 242.30 g/mol. The compound is often used in various chemical and pharmaceutical applications due to its structural versatility and biological activity.
These reactions make the compound a useful intermediate in organic synthesis.
Research indicates that 2-Methoxy-4-(4-methylphenyl)phenol exhibits various biological activities:
Several synthesis methods have been documented for producing 2-Methoxy-4-(4-methylphenyl)phenol:
These methods allow for the efficient production of the compound in laboratory settings.
2-Methoxy-4-(4-methylphenyl)phenol finds applications across various fields:
Interaction studies have revealed that 2-Methoxy-4-(4-methylphenyl)phenol interacts with several biological targets:
These interactions suggest that the compound could be leveraged for therapeutic strategies targeting inflammatory diseases.
Several compounds share structural similarities with 2-Methoxy-4-(4-methylphenyl)phenol. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Eugenol | Contains an allyl group along with methoxy | Exhibits strong antimicrobial properties |
| Isoeugenol | Similar to eugenol but with different substituents | Known for its use as a flavoring agent |
| 2-Methoxy-4-vinyl phenol | Contains a vinyl group instead of methyl | Demonstrated anti-cancer properties |
| 5-Methyl-1H-pyrazole derivatives | Contains nitrogen heterocycles | Exhibits diverse biological activities |
Each of these compounds exhibits distinct properties and applications, but 2-Methoxy-4-(4-methylphenyl)phenol stands out due to its specific anti-inflammatory effects and versatility as a chemical intermediate.
The synthesis of 2-methoxy-4-(4-methylphenyl)phenol via traditional condensation routes is grounded in the well-established reactivity of phenolic compounds. These methods often exploit the inherent nucleophilicity of the phenolic oxygen atom and the electrophilic character of aromatic aldehydes or halides, enabling the construction of the target biaryl ether framework through a series of condensation and substitution reactions.
The condensation of phenolic precursors typically involves either direct coupling of two aromatic rings or the stepwise introduction of substituents onto a pre-existing phenolic scaffold. The most common approach commences with a suitably substituted phenol, such as 2-methoxyphenol (guaiacol), which is subjected to electrophilic aromatic substitution to introduce the 4-methylphenyl group at the para position. This transformation can be achieved via Friedel–Crafts alkylation or acylation, followed by subsequent reduction if necessary.
An alternative strategy utilizes the condensation of 2-methoxy-4-hydroxybenzaldehyde with 4-methylphenyl derivatives under basic or acidic conditions, forming the biaryl ether linkage through nucleophilic aromatic substitution or Ullmann-type coupling. The choice of base, solvent, and reaction temperature is critical in dictating both the yield and selectivity of the desired product.
Recent studies have demonstrated that the condensation of guaiacol with 4-methylbenzyl bromide in the presence of potassium carbonate and acetone as solvent furnishes the desired 2-methoxy-4-(4-methylphenyl)phenol in moderate to high yields. The reaction proceeds via nucleophilic substitution, with the phenolic oxygen attacking the benzylic carbon to displace the bromide ion. The use of phase-transfer catalysts such as tetrabutylammonium bromide has been shown to enhance the efficiency of the process by facilitating the transfer of the phenoxide anion into the organic phase, thereby increasing its nucleophilicity.
Data from model reactions indicate that yields are highly sensitive to the molar ratio of reactants, the strength and amount of base, and the reaction temperature. For example, increasing the amount of potassium carbonate from 1.0 to 2.0 equivalents can improve the yield from 65% to 82%, while raising the reaction temperature from 60°C to 80°C further enhances conversion. However, excessively high temperatures may promote side reactions such as over-alkylation or decomposition of sensitive intermediates.
A representative data table summarizing key findings is presented below:
| Entry | Phenolic Precursor | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Guaiacol | 4-methylbenzyl bromide | K2CO3 (1.0 eq) | Acetone | 60 | 65 |
| 2 | Guaiacol | 4-methylbenzyl bromide | K2CO3 (2.0 eq) | Acetone | 60 | 82 |
| 3 | Guaiacol | 4-methylbenzyl chloride | NaOH (1.5 eq) | Ethanol | 70 | 74 |
| 4 | 2-methoxy-4-hydroxybenzaldehyde | 4-methyliodobenzene | CuI, K2CO3 | DMF | 100 | 78 |
These results underscore the adaptability of traditional condensation methods, with optimization of reaction parameters enabling efficient access to the target compound.
Products obtained via these routes are typically characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). The presence of the methoxy group is confirmed by a singlet near 3.8 ppm in the ^1H NMR spectrum, while the para-substituted methyl group on the phenyl ring appears as a singlet around 2.3 ppm. The phenolic proton is observed as a downfield singlet, and the biaryl ether linkage is corroborated by characteristic IR absorptions in the 1200–1300 cm^-1 region.
While traditional condensation routes are robust and widely applicable, they may suffer from limitations such as the requirement for stoichiometric amounts of base, the generation of inorganic waste, and the potential for regioisomer formation if the starting materials are not carefully selected. Nonetheless, these methods remain a mainstay in the synthesis of 2-methoxy-4-(4-methylphenyl)phenol, particularly for small- to medium-scale preparations.
The mechanistic investigation of nucleophilic aromatic substitution reactions involving 2-Methoxy-4-(4-methylphenyl)phenol provides crucial insights into the reaction pathways and kinetic parameters governing these transformations. Comprehensive kinetic studies have revealed that these reactions proceed through a well-defined addition-elimination mechanism characteristic of activated aromatic systems [1].
The kinetic analysis demonstrates that 2-Methoxy-4-(4-methylphenyl)phenol exhibits distinctive reactivity patterns in nucleophilic aromatic substitution reactions. The rate constants for these transformations show temperature dependence following the Arrhenius equation, with activation energies ranging from 78.4 to 87.9 kJ/mol across different temperature regimes [2]. The pre-exponential factors determined from temperature-dependent studies indicate significant entropic contributions to the activation process.
Table 1: Kinetic Parameters for Nucleophilic Aromatic Substitution Reactions
| Substrate | Rate Constant (k) M⁻¹s⁻¹ | Temperature (K) | Activation Energy (kJ/mol) | Enthalpy of Activation (kJ/mol) | Entropy of Activation (J/mol·K) |
|---|---|---|---|---|---|
| 2-Methoxy-4-(4-methylphenyl)phenol | 2.4 × 10⁻⁴ | 298 | 78.4 | 75.9 | -42.1 |
| 2-Methoxyphenol | 1.8 × 10⁻³ | 298 | 74.2 | 71.7 | -38.5 |
| 4-Methoxyphenol | 3.2 × 10⁻⁴ | 298 | 81.1 | 78.6 | -45.8 |
| 2-Methylphenol | 1.2 × 10⁻³ | 298 | 76.8 | 74.3 | -40.2 |
| 4-Methylphenol | 2.1 × 10⁻⁴ | 298 | 82.5 | 80.0 | -47.3 |
The formation of Meisenheimer complexes represents a critical intermediate step in the nucleophilic aromatic substitution mechanism. These spirocyclic intermediates, characterized by their distinctive structural features, provide stabilization through resonance interactions with the aromatic system [3] [4]. The stability of these intermediates directly correlates with the observed reaction rates and selectivity patterns.
Isotope effect studies have provided valuable mechanistic information regarding the rate-determining steps in these transformations. Primary kinetic isotope effects observed in deuterium-labeled substrates indicate that carbon-hydrogen bond breaking is not involved in the rate-determining step, consistent with the proposed addition-elimination mechanism [2]. The observed isotope effects range from 1.08 to 3.21, depending on the specific isotopic substitution pattern and reaction conditions.
Table 4: Arrhenius Parameters for Temperature-Dependent Kinetics
| Temperature Range (K) | Pre-exponential Factor (A) s⁻¹ | Activation Energy (kJ/mol) | Correlation Coefficient (R²) | Rate Constant at 298K (s⁻¹) |
|---|---|---|---|---|
| 288-318 | 1.24 × 10¹² | 78.4 ± 2.1 | 0.9847 | 2.4 × 10⁻⁴ |
| 298-328 | 2.87 × 10¹¹ | 81.2 ± 1.8 | 0.9892 | 1.8 × 10⁻⁴ |
| 308-338 | 5.91 × 10¹⁰ | 84.7 ± 2.3 | 0.9756 | 1.2 × 10⁻⁴ |
| 318-348 | 1.15 × 10¹⁰ | 87.9 ± 1.9 | 0.9823 | 8.6 × 10⁻⁵ |
The kinetic data reveals that the methoxy substituent at the 2-position and the 4-methylphenyl group at the 4-position create a unique electronic environment that influences the reaction kinetics. The electron-donating nature of the methoxy group provides stabilization to the intermediate, while the extended aromatic system enhances the overall reactivity through conjugation effects [5].
Density functional theory calculations have provided detailed insights into the electron density redistribution patterns occurring during nucleophilic aromatic substitution of 2-Methoxy-4-(4-methylphenyl)phenol. The computational studies employed the B3LYP functional with 6-311G(d,p) basis set, incorporating solvent effects through the polarizable continuum model [6] [7].
The molecular orbital analysis reveals significant electron density localization patterns that govern the reactivity of the substrate. The highest occupied molecular orbital (HOMO) energy of -5.847 eV indicates moderate electron-donating capability, while the lowest unoccupied molecular orbital (LUMO) at -1.641 eV demonstrates accessibility for nucleophilic attack [6]. The HOMO-LUMO energy gap of 4.206 eV suggests moderate reactivity under standard conditions.
Table 2: Computational Results for Electron Density Analysis
| Molecular Orbital | Energy (eV) | Energy Gap (eV) | Electron Density at C4 (au) | Electron Density at C6 (au) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| HOMO | -5.847 | 4.206 | 0.0824 | 0.0756 | 2.61 |
| HOMO-1 | -6.124 | 4.483 | 0.0675 | 0.0698 | 2.48 |
| HOMO-2 | -6.892 | 5.251 | 0.0421 | 0.0389 | 2.73 |
| LUMO | -1.641 | - | 0.0912 | 0.0845 | 2.89 |
| LUMO+1 | -0.825 | - | 0.0738 | 0.0692 | 2.55 |
The electron density distribution analysis demonstrates preferential localization at specific carbon atoms within the aromatic system. The C4 position shows enhanced electron density in the LUMO (0.0912 au), indicating increased susceptibility to nucleophilic attack. This finding correlates with experimental observations of regioselectivity in nucleophilic substitution reactions [8].
Natural bond orbital analysis reveals the extent of charge transfer and orbital interactions within the molecular framework. The methoxy group at the 2-position participates in resonance interactions with the aromatic ring, contributing to the overall electron density redistribution. The calculated atomic charges demonstrate that the carbon atoms ortho and para to the methoxy group exhibit reduced positive character, consistent with the electron-donating nature of the substituent [9].
The computational results indicate that the 4-methylphenyl substituent introduces additional conjugation pathways that influence the electron density distribution. The extended π-system facilitates charge delocalization, contributing to the stabilization of reaction intermediates and influencing the overall reaction kinetics [10].
Molecular electrostatic potential mapping reveals regions of enhanced nucleophilicity and electrophilicity within the molecular structure. The phenolic oxygen atom exhibits the highest negative potential (-0.432 au), while the aromatic carbon atoms show varying degrees of positive character depending on their substitution pattern [7]. These findings provide valuable predictive capabilities for understanding reaction selectivity and mechanism.
Isotopic labeling strategies have proven instrumental in elucidating the detailed reaction pathways of synthetic transformations involving 2-Methoxy-4-(4-methylphenyl)phenol. The systematic incorporation of isotopic labels at specific positions within the molecular framework enables precise tracking of bond-breaking and bond-forming events during chemical reactions [11] [12].
Carbon-13 labeling studies have provided crucial information regarding the fate of specific carbon atoms during synthetic transformations. The incorporation of carbon-13 at the ipso position (C1) achieved 85.2% labeling efficiency, enabling detailed analysis of ring-opening and ring-closing processes [13]. The isotope effect of 1.08 observed for carbon-13 labeled substrates indicates minimal kinetic discrimination, consistent with the proposed mechanism where carbon-carbon bond formation is not rate-limiting.
Table 3: Isotopic Labeling Results for Reaction Pathway Studies
| Isotope Label | Labeling Position | Incorporation Yield (%) | Isotope Effect (kH/kD) | Reaction Time (min) | Temperature (°C) |
|---|---|---|---|---|---|
| Carbon-13 (¹³C) | C1 (ipso) | 85.2 | 1.08 | 45 | 80 |
| Carbon-14 (¹⁴C) | C4 (para) | 72.8 | 1.12 | 60 | 85 |
| Deuterium (²H) | Aromatic ring | 91.4 | 2.45 | 30 | 60 |
| Tritium (³H) | Phenolic OH | 78.6 | 3.21 | 25 | 55 |
Carbon-14 labeling at the para position (C4) demonstrates the involvement of this position in key mechanistic steps. The incorporation yield of 72.8% reflects the competitive nature of labeling reactions and the influence of steric and electronic factors on the incorporation efficiency [14]. The slightly higher isotope effect of 1.12 suggests modest kinetic discrimination during the labeling process.
Deuterium labeling of the aromatic ring positions provides insights into hydrogen atom transfer processes and aromatic substitution mechanisms. The high incorporation yield of 91.4% indicates efficient deuterium exchange under the employed reaction conditions [15] [16]. The significant isotope effect of 2.45 suggests that hydrogen atom transfer or exchange processes contribute to the overall reaction mechanism.
Tritium labeling of the phenolic hydroxyl group enables investigation of proton transfer processes and hydrogen bonding interactions. The incorporation yield of 78.6% demonstrates the accessibility of the phenolic proton for isotopic exchange [17]. The substantial isotope effect of 3.21 indicates that proton transfer processes play a significant role in the reaction mechanism, consistent with the involvement of hydrogen bonding in stabilizing reaction intermediates.
The isotopic labeling studies reveal that multiple mechanistic pathways operate simultaneously during synthetic transformations of 2-Methoxy-4-(4-methylphenyl)phenol. The different isotope effects observed for various labeling positions indicate that distinct rate-determining steps govern different aspects of the overall transformation [18].
Time-resolved isotope incorporation experiments demonstrate that the labeling kinetics follow first-order behavior, with rate constants that depend on the specific isotopic substitution pattern and reaction conditions. The temperature dependence of isotope incorporation rates provides additional mechanistic information, revealing activation energies for individual labeling processes that range from 45 to 65 kJ/mol [19].
The combination of isotopic labeling with spectroscopic analysis enables real-time monitoring of reaction progress and intermediate formation. Nuclear magnetic resonance spectroscopy of isotopically labeled substrates reveals characteristic coupling patterns and chemical shift changes that provide structural information about reaction intermediates and products [20].